molecular formula C11H14N4O B6600330 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one CAS No. 49837-11-8

3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one

Cat. No.: B6600330
CAS No.: 49837-11-8
M. Wt: 218.26 g/mol
InChI Key: JVIFHHWLQYGVMV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol This compound features a pyridine ring attached to a hydrazone moiety, which is further connected to an azepan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one typically involves the reaction of pyridine-2-carbohydrazide with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted azepan-2-one derivatives.

Scientific Research Applications

3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbohydrazide: A precursor in the synthesis of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one.

    Azepan-2-one: The core structure to which the hydrazone moiety is attached.

    Hydrazone derivatives: Compounds with similar hydrazone functional groups.

Uniqueness

This compound is unique due to its combination of a pyridine ring and an azepan-2-one ring connected via a hydrazone linkage. This structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

(3E)-3-(pyridin-2-ylhydrazinylidene)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-9(5-1-3-8-13-11)14-15-10-6-2-4-7-12-10/h2,4,6-7H,1,3,5,8H2,(H,12,15)(H,13,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIFHHWLQYGVMV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(=NNC2=CC=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)/C(=N/NC2=CC=CC=N2)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.